molecular formula C7H12O2 B1265755 Ethyl 2-methylcyclopropanecarboxylate CAS No. 20913-25-1

Ethyl 2-methylcyclopropanecarboxylate

Cat. No. B1265755
CAS RN: 20913-25-1
M. Wt: 128.17 g/mol
InChI Key: JWYSLVLBKXDZCW-UHFFFAOYSA-N
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Description

Ethyl 2-methylcyclopropanecarboxylate is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.1690 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylcyclopropanecarboxylate can be represented by the InChI string: InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Ethyl 2-methylcyclopropanecarboxylate has a density of approximately 1.0195 (rough estimate), a melting point of 147 °C, a boiling point of 75°C at 11mm, a flash point of 42.2°C, and a vapor pressure of 3.65mmHg at 25°C . Its refractive index is estimated to be 1.4800 .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methylcyclopropane-1-carboxylate is utilized in medicinal chemistry for the synthesis of complex molecules. Its structure serves as a building block in the creation of pharmacologically active compounds. For example, it can be used to synthesize molecules with neuroprotective properties against oxidative stress-induced cell death .

Chemical Synthesis

This compound is a versatile reagent in organic synthesis. It can be used to introduce the cyclopropane moiety into larger molecules, which is a common structural motif in many organic compounds with diverse applications .

Safety and Hazards

Ethyl 2-methylcyclopropanecarboxylate is classified as a flammable liquid . It should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

ethyl 2-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSLVLBKXDZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943175
Record name Ethyl 2-methylcyclopropane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50943175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylcyclopropanecarboxylate

CAS RN

20913-25-1
Record name Ethyl 2-methylcyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20913-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylcyclopropanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylcyclopropanecarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.087
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Synthesis routes and methods

Procedure details

To a solution of ethyl trans-crotonate (1.20 kg, 1.31 L, 1.00 equivalent) in DMSO (3.00 L) at ambient temperature is added the above preformed ylide solution over 30 min, while the temperature of the reaction mixture is maintained at about 15-20° C. The progress of the reaction is followed by analysis by gas chromatography (GC, conditions below) until only a small amount of residual crotonate relative to the 2-methylcyclo-propanecarboxylate is observed (about 20-24 h). The reaction mixture is split into two equal (8.5 L) portions for work-up; each portion is treated as follows: Methyl t-butyl ether (MTBE, 6 L) is added, and the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min while maintaining the temperature below 23° C. After the phases are separated, the organic phase is washed twice with 10% brine; and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.) to afford the ethyl 2-methylcyclopropanecarboxylate (1.00 kg, 26.8%) containing about 3.3 equivalents of MTBE.
Quantity
1.31 L
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methylcyclo-propanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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